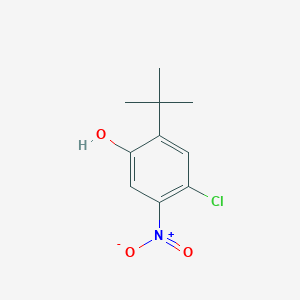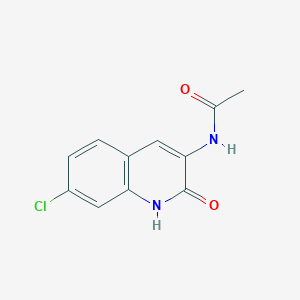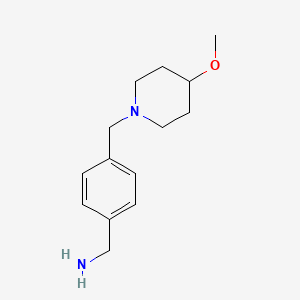
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of both a pyrrolidine and an indazole ring, which are connected through a methanone linkage. The unique structure of this compound makes it a potential candidate for various biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1,4-diketones with ammonia or primary amines.
Coupling of the Rings: The final step involves coupling the indazole and pyrrolidine rings through a methanone linkage. This can be achieved by reacting the indazole derivative with a pyrrolidine derivative in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the indazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation, differentiation, and survival. This makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
- (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)ethanone
- (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)propanone
Uniqueness
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c13-8-5-6-16(7-8)12(17)11-9-3-1-2-4-10(9)14-15-11/h1-4,8H,5-7,13H2,(H,14,15) |
InChI Key |
SYSFPFIDYKKQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)

![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)

![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)
